3-(5-Bromothiophen-2-yl)-3-oxopropanenitrile
Overview
Description
3-(5-Bromothiophen-2-yl)-3-oxopropanenitrile is a useful research compound. Its molecular formula is C7H4BrNOS and its molecular weight is 230.08 g/mol. The purity is usually 95%.
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Scientific Research Applications
Electrochemical Coupling
One application involves the electrochemical coupling of 2- or 3-bromothiophene with various halides using nickel catalysis. This process efficiently couples 3-bromothiophene with activated alkyl chlorides, benzyl chloride, or vinyl halides, demonstrating its utility in synthetic chemistry (Durandetti, Périchon, & Nédélec, 1997).
Oxidative Cyclizations
3-Oxopropanenitriles, including derivatives of 3-(5-bromothiophen-2-yl), are used in oxidative cyclizations with conjugated alkenes. This results in the synthesis of 4,5-dihydrofuran-3-carbonitriles containing heterocycles, highlighting its relevance in organic synthesis (Yılmaz, Uzunalioğlu, & Pekel, 2005).
Synthesis of Polysubstituted Derivatives
The compound is also involved in the synthesis of novel polysubstituted thiopene and 1,3,4-thiadiazole derivatives. Such reactions exemplify its role in producing complex organic molecules with potential applications in various fields (Farag, Dawood, & Kandeel, 1997).
Optical Properties in Silicon-Containing Molecules
It plays a role in the synthesis and study of silicon-containing molecules with bithiophene units. This research is significant for understanding the optical properties of such compounds, which are relevant in materials science (Naka et al., 2013).
Antibacterial and Antifungal Evaluation
5-Bromothiophene-based derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. This demonstrates the potential biomedical applications of these compounds (Sharma et al., 2022).
Synthesis of Heterocyclic Compounds
3-(1H-Indol-3-yl)-3-oxopropanenitrile, a related compound, has been used extensively for synthesizing various heterocyclic compounds. This highlights its significance as a precursor in organic synthesis (Fadda et al., 2014).
Thiophene Polymer Synthesis
3-Bromothiophene, a key intermediate, is utilized in synthesizing thiophene polymers, which have broad applications, especially in polymer chemistry (Deng-yu, 2004).
Photovoltaic Improvement
In the field of photovoltaics, derivatives of 3-(5-Bromothiophen-2-yl)-3-oxopropanenitrile, like 2,3-bis(5-bromothiophene-2-yl)acrylonitrile, have been used to enhance the performance of bulk heterojunction organic photovoltaics, indicating its importance in renewable energy research (Chen et al., 2012).
Properties
IUPAC Name |
3-(5-bromothiophen-2-yl)-3-oxopropanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNOS/c8-7-2-1-6(11-7)5(10)3-4-9/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKOVNZVKMAKROL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)C(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30461281 | |
Record name | 3-(5-bromothiophen-2-yl)-3-oxopropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30461281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71683-02-8 | |
Record name | 3-(5-bromothiophen-2-yl)-3-oxopropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30461281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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